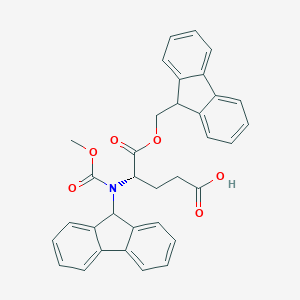

Fmoc-D-Glu-Ofm

描述

Fmoc-D-Glu-Ofm is a compound with the CAS Number: 252049-17-5 and a molecular weight of 546.6 . Its IUPAC name is ®-5-((9H-fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoate .

Synthesis Analysis

This compound is synthesized using Fmoc solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/p-1/t31-/m1/s1 .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

科学研究应用

环境监测

9-芴甲氧羰基 (FMOC) 衍生化的应用,如 Fmoc-D-Glu-Ofm 所见,已被用于快速测定环境水样中的草甘膦等农药。这种方法涉及联柱液相色谱和荧光检测,能够灵敏地分析亚 ppb 级别的极性农药。由于其大容量进样和有效地从干扰物(包括未反应的 FMOC 试剂)中进行预分离,因此它特别有效。该技术可以检测低至 0.25 μg/l 的草甘膦,为环境监测提供了一个有力的工具 (Sancho 等人,1994)。

生物医学分析

This compound 衍生物在生物医学领域至关重要,尤其是在人 β-内啡肽等肽的分析中。使用 FMOC 衍生化,研究人员开发了一种方法来测定亚皮摩尔数量的肽,其荧光可与放射免疫测定灵敏度相媲美。这种方法有利于分析脑脊液或中枢神经组织提取物中的肽,从而深入了解神经和生化过程 (Lewis 等人,1993)。

材料科学

在材料科学中,this compound 衍生物已被证明是有效的凝胶剂,能够在超声条件下使各种醇和芳香溶剂凝胶化。这种应用在有机凝胶的开发中至关重要,其中超声波显着降低了最低凝胶浓度。对这些材料的研究提供了对分子自组装、分子间力和纳米技术与材料工程中潜在应用的见解 (Geng 等人,2017)。

肽合成

This compound 衍生物也用于肽合成。它们促进了含有光笼罩天冬氨酸或谷氨酸的肽的合成,提供了诸如防止形成不必要的副产物和实现快速光解动力学等优势。这种方法极大地促进了肽和蛋白质研究领域,特别是在光笼罩的背景下 (Tang 等人,2015)。

先进的药物递送系统

在药物递送领域,基于 this compound 的水凝胶已被探索作为疏水性药物的载体。这些杂化水凝胶在持续和控制的药物释放方面显示出前景,这是药物开发的关键方面。通过调整水凝胶组成来改变释放行为的能力突出了这些材料在先进药物递送系统中的潜力 (Huang 等人,2011)。

作用机制

Target of Action

Fmoc-D-Glu-Ofm is a derivative of the amino acid glutamic acid . The primary targets of this compound are amino acids and short peptides . It is used as a protecting group for amines in peptide synthesis .

Mode of Action

The Fmoc (9-fluorenylmethoxycarbonyl) group in this compound plays a crucial role in its interaction with its targets. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound affects the biochemical pathways involved in peptide synthesis. The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to self-assembly features . This self-assembly is driven by aromatic π–π stacking and hydrogen bonding interactions .

Pharmacokinetics

Its solubility in dmso (dimethyl sulfoxide) is known , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in peptide synthesis. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . It also has potential applications in the fabrication of functional materials due to its self-assembly features .

安全和危害

未来方向

生化分析

Biochemical Properties

Fmoc-D-Glu-Ofm plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Cellular Effects

Fmoc-functionalized amino acids and peptides have been used to construct hydrogels, which find a wide range of applications . The advantages of Fmoc-K(Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of amine groups during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The Fmoc group allows for rapid and highly efficient synthesis of peptides, including those of significant size and complexity .

Metabolic Pathways

The Fmoc group is a critical component in the chemical synthesis of peptides .

属性

IUPAC Name |

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZLVLICRXQATH-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252049-17-5 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

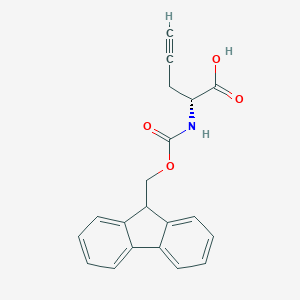

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

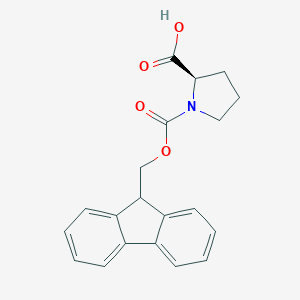

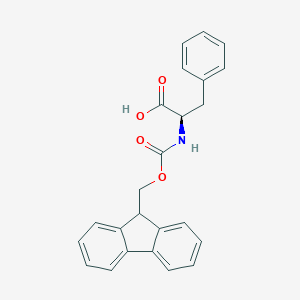

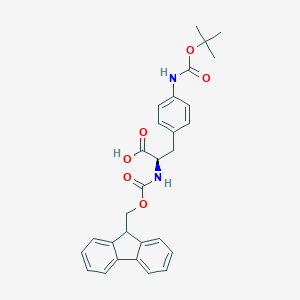

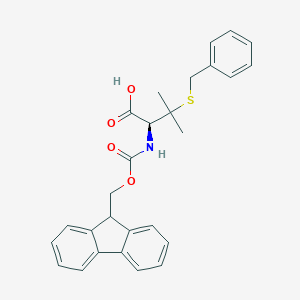

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。